Product packaging for Apotrichodiol(Cat. No.:CAS No. 104148-45-0)

Apotrichodiol

Cat. No.: B033737
CAS No.: 104148-45-0
M. Wt: 252.35 g/mol
InChI Key: LRGJZQCUGTZKGE-FQKPHLNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apotrichodiol is a specialized trichothecene derivative of significant interest in mycological and biochemical research. This compound serves as a critical intermediate and reference standard for investigating the biosynthetic pathways of trichothecene mycotoxins, a large class of sesquiterpenoid metabolites produced by various Fusarium, Myrothecium, and Stachybotrys species. Its primary research value lies in elucidating the enzymatic steps involved in trichothecene diversification, particularly the oxygenation and cyclization processes that govern the toxicity and bioactivity of the final metabolites.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O3 B033737 Apotrichodiol CAS No. 104148-45-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104148-45-0

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

(2R,3aR,4aS,8aR,8bR)-3a-(hydroxymethyl)-6,8a,8b-trimethyl-1,2,3,4a,7,8-hexahydrocyclopenta[b][1]benzofuran-2-ol

InChI

InChI=1S/C15H24O3/c1-10-4-5-13(2)12(6-10)18-15(9-16)8-11(17)7-14(13,15)3/h6,11-12,16-17H,4-5,7-9H2,1-3H3/t11-,12+,13+,14-,15+/m1/s1

InChI Key

LRGJZQCUGTZKGE-FQKPHLNHSA-N

SMILES

CC1=CC2C(CC1)(C3(CC(CC3(O2)CO)O)C)C

Isomeric SMILES

CC1=C[C@H]2[C@](CC1)([C@]3(C[C@H](C[C@]3(O2)CO)O)C)C

Canonical SMILES

CC1=CC2C(CC1)(C3(CC(CC3(O2)CO)O)C)C

Synonyms

3 alpha,13-dihydroxy-apotrichothec-9-ene
apotrichodiol

Origin of Product

United States

Elucidation of the Apotrichodiol Biosynthetic Pathway

Precursor Incorporation and Metabolic Tracing Studies

Metabolic tracing studies have been instrumental in identifying the key precursors and intermediates leading to apotrichodiol formation.

Farnesyl pyrophosphate (FPP) serves as the primary biosynthetic precursor for all sesquiterpenes, a class of compounds that includes this compound and the trichothecenes. wikipedia.org FPP is a 15-carbon isoprenoid diphosphate (B83284) that is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate through sequential condensation reactions. wikipedia.orguniprot.org The initial step in this pathway involves the cyclization of FPP to trichodiene (B1200196), a reaction catalyzed by trichodiene synthase (encoded by the Tri5 gene). researchgate.netresearchgate.netasm.orgtandfonline.com Feeding experiments with labeled mevalonolactone, a precursor to FPP, have confirmed the incorporation of FPP into this compound, elucidating the mode of folding of the FPP precursor. nih.gov

Here is a summary of the role of FPP:

PrecursorRole in PathwayEnzyme Involved
Farnesyl Pyrophosphate (FPP)Primary precursor for all sesquiterpenes, including this compound and trichothecenes. wikipedia.orgasm.orgtandfonline.comTrichodiene Synthase (Tri5) researchgate.netresearchgate.netasm.org

Following the cyclization of FPP, trichodiene (PubChem CID: 114857) emerges as the first committed intermediate in the trichothecene (B1219388) and related mycotoxin pathways, including that of this compound. researchgate.netasm.orgtandfonline.comnih.govuni.lunih.gov Disruption of the Tri4 gene, which is involved in early oxygenation steps, leads to the accumulation of unoxygenated trichodiene, further confirming its precursor role. usda.govnih.gov

Subsequent oxygenation of trichodiene leads to isotrichodiol (PubChem CID: 122706539), which is a product of three oxygenation reactions of trichodiene. tandfonline.comuni.luwikipedia.org Isotrichodiol has been identified as a post-trichodiene intermediate in the biosynthesis of trichothecene mycotoxins, and it is believed that this compound, along with sambucinol (B1681422), can arise from isotrichodiol. wikipedia.orgchem960.compugetsound.edujst.go.jpasm.org However, this compound is considered a "dead-end" metabolite, meaning it does not proceed further down the main trichothecene pathway. tandfonline.comnih.govpugetsound.edujst.go.jpscribd.comvdoc.pubnih.gov

Key intermediates in the pathway progression:

IntermediateRole in Pathway
TrichodieneFirst committed intermediate, derived from FPP. researchgate.netasm.orgtandfonline.com
IsotrichodiolProduct of oxygenation of trichodiene, a precursor to this compound. tandfonline.comwikipedia.orgchem960.compugetsound.edu

This compound is chemically described as 3α,13-dihydroxy-apotrichothec-9-ene. nih.govscribd.comvdoc.pub While the direct conversion of apotrichothecene to this compound is implied by its structural name and position in related pathways, some sources explicitly state that apotrichothecene was a precursor to this compound and sambucinol. researchgate.netdokumen.pub This suggests a specific branch point or intermediate structure leading to this compound.

Enzymatic Catalysis in this compound Formation

The conversion of precursors into this compound involves specific enzymatic steps, primarily catalyzed by cytochrome P450 monooxygenases.

Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-containing enzymes critical for various metabolic processes, including the biosynthesis of natural products. nih.govebi.ac.uk In the context of this compound biosynthesis, the Tri4 gene of Fusarium sporotrichioides encodes a key cytochrome P450 monooxygenase. researchgate.netusda.govnih.gov This enzyme, designated as part of the CYP58 family, catalyzes the first oxygenation step in the trichothecene pathway and is directly involved in this compound biosynthesis. researchgate.netusda.govnih.govnih.govresearchgate.netresearchgate.netscispace.com

Disruption of the Tri4 gene results in the loss of this compound production and the accumulation of trichodiene, indicating that Tri4 is essential for the initial oxygenation of trichodiene. usda.govnih.gov Tri4 is a protein of 520 residues with a molecular weight of approximately 59,056 Da and shows homology with the CYP3A subfamily. usda.govnih.gov Its classification into the new CYP58 family is due to having less than 40% positional identity with other known cytochromes P450. usda.govnih.gov The Tri4 gene is also responsible for four consecutive oxygenation steps in trichothecene biosynthesis, converting trichodiene to isotrichotriol. researchgate.net

Details of Tri4/CYP58:

Enzyme/GeneFamilyOrganismFunction
Tri4CYP58Fusarium sporotrichioidesCatalyzes the first oxygenation step in trichothecene pathway, involved in this compound biosynthesis. researchgate.netusda.govnih.govnih.govresearchgate.netresearchgate.netscispace.com

Genetic Regulation and Molecular Biology of this compound Biosynthesis

The biosynthesis of this compound is controlled by a sophisticated genetic machinery, primarily involving genes within the TRI (trichothecene) gene cluster. These genes encode enzymes and regulatory proteins that orchestrate the multi-step conversion of precursor molecules into this compound and other related compounds.

Analysis of TRI Gene Clusters and Individual Gene Function

The TRI gene cluster is central to the production of trichothecenes and related sesquiterpenoids like this compound. The initial committed step in this pathway is catalyzed by the enzyme trichodiene synthase, encoded by the Tri5 gene, which converts farnesyl pyrophosphate into trichodiene, the hydrocarbon precursor for both trichothecenes and this compound. nih.gov

A key enzyme in the subsequent oxygenation steps is a cytochrome P450 monooxygenase encoded by the Tri4 gene. This enzyme, classified into a new cytochrome P450 gene family designated CYP58 due to its unique sequence identity, catalyzes the first oxygenation step in the trichothecene pathway and is directly involved in this compound biosynthesis. In Fusarium species, Tri4 is known to catalyze multiple oxygenation reactions of trichodiene, specifically at carbons C-2, C-3, C-11, and the C-12, C-13-epoxide, leading to the formation of isotrichotriol. nih.gov

The Tri11 gene also encodes a cytochrome P450 monooxygenase. In Fusarium sporotrichioides, Tri11 is required for the C-15 hydroxylation step in trichothecene biosynthesis. However, functional analysis has revealed that the Tri11 orthologue in Trichoderma arundinaceum catalyzes a different reaction, specifically trichothecene C-4 hydroxylation, highlighting functional divergence of TRI genes across different fungal genera.

Other TRI genes, such as Tri6 and Tri10, act as transcriptional regulators within the cluster. Tri6 encodes a transcriptional activator, and its disruption can significantly reduce the transcription of other biosynthetic genes like Tri4 and Tri5. Tri10 also plays a critical role as a master regulator controlling the expression of numerous genes, including Tri5, which is essential for trichothecene biosynthesis.

Table 1: Key TRI Gene Functions in this compound and Trichothecene Biosynthesis
GeneEncoded Enzyme/ProteinFunction in Biosynthesis

This compound: Elucidating its Biosynthesis and Fungal Producers

This compound, a sesquiterpenoid compound, represents an intriguing molecule within the broader class of fungal secondary metabolites. While structurally related to trichothecenes, which are known for their significant biological activities, this compound lacks the characteristic 12,13-epoxy group found in canonical trichothecenes, positioning it as a distinct or "dead-end" metabolite in these biosynthetic pathways. Its investigation provides crucial insights into the genetic and enzymatic mechanisms underlying fungal natural product synthesis.

Genetic Regulation and Molecular Biology of this compound Biosynthesis

The production of this compound is tightly regulated by a complex interplay of genes, primarily organized within the TRI (trichothecene) gene cluster. This cluster orchestrates the enzymatic cascade required for the conversion of primary metabolites into the diverse array of trichothecenes and related compounds.

Analysis of TRI Gene Clusters and Individual Gene Function

The biosynthesis of trichothecenes, and by extension this compound, commences with the cyclization of farnesyl pyrophosphate (FPP) to trichodiene. This foundational step is catalyzed by trichodiene synthase, an enzyme encoded by the Tri5 gene. nih.gov The Tri5 gene is considered to encode the first committed enzyme in this biosynthetic pathway.

Subsequent to trichodiene formation, a series of oxygenation reactions occur. A pivotal enzyme in these early oxygenation steps is a cytochrome P450 monooxygenase, the product of the Tri4 gene. This enzyme, due to its distinct amino acid sequence identity (less than 40% positional identity with other cytochromes P450), has been classified into a new cytochrome P450 gene family, CYP58. Research indicates that the enzyme encoded by Tri4 catalyzes the initial oxygenation step in the trichothecene pathway and is directly involved in this compound biosynthesis. Specifically, in Fusarium species, Tri4 is responsible for adding four oxygen atoms at the C-2, C-3, C-11 positions, and forming the C-12, C-13-epoxide, leading to the intermediate isotrichotriol. nih.gov

Another significant enzyme in the TRI cluster is the cytochrome P450 monooxygenase encoded by Tri11. In Fusarium sporotrichioides, Tri11 is crucial for the C-15 hydroxylation step in trichothecene biosynthesis. However, functional studies comparing TRI genes across different fungal genera have revealed variations. For instance, in Trichoderma arundinaceum, the Tri11-encoded enzyme catalyzes trichothecene C-4 hydroxylation, a distinct reaction compared to its Fusarium orthologue.

Beyond the enzymatic components, the TRI cluster also includes regulatory genes that govern the expression of the biosynthetic enzymes. Tri6 encodes a transcriptional activator, and its product is involved in the transcriptional regulation of trichothecene biosynthetic genes, including Tri4 and Tri5. Similarly, Tri10 functions as a master regulator, controlling the expression of a large number of genes, including Tri5, which is critical for deoxynivalenol (B1670258) (DON) biosynthesis.

Transcriptional Regulation and Gene Expression Profiling During Biosynthesis

The production of this compound and other trichothecenes is closely linked to the transcriptional activity of the TRI genes. Studies have shown that the transcription of genes like Tri4 reaches maximum levels coincident with the onset of trichothecene biosynthesis, subsequently declining over several hours. This temporal correlation underscores the importance of gene expression regulation in the biosynthetic process.

Mutagenesis and Gene Disruption Studies to Delineate Pathway Steps

Mutagenesis and gene disruption experiments have been instrumental in elucidating the specific roles of TRI genes in the this compound biosynthetic pathway. A notable example involves the disruption of the Tri4 gene. Mutants of Fusarium sporotrichioides lacking a functional Tri4 gene lose the ability to produce both trichothecenes and this compound. Instead, these mutants accumulate trichodiene, the unoxygenated pathway intermediate. This finding strongly suggests that Tri4 catalyzes the crucial first oxygenation step in the pathway. Despite the disruption of Tri4, transformants were still able to convert isotrichotriol, an early pathway intermediate, to T-2 toxin, indicating that most other pathway enzymes remain functional in these Tri4 mutants.

Further studies involving other TRI genes also shed light on the pathway. For instance, disruption of the Tri5 gene, which encodes trichodiene synthase, results in the complete elimination of trichothecene production. While this compound is a distinct metabolite, its presence even after the disruption of Tri101 (encoding trichothecene 3-O-acetyltransferase) suggests its position as a shunt or dead-end product that can still be formed when later steps in the main trichothecene pathway are blocked.

Fungal Producers and Strain-Specific Biosynthesis of this compound

This compound has been identified as a metabolite produced by several fungal species, primarily within the genus Fusarium and also in Trichothecium roseum. Its production can vary depending on the specific fungal strain.

The primary fungal producers of this compound include:

Table 2: Fungal Producers of this compound
Fungal SpeciesNotes on this compound Production
Fusarium sporotrichioidesKnown to produce this compound alongside T-2 toxin and other trichothecenes.
Fusarium culmorumA novel dead-end metabolite of this species, characterized through spectroscopic techniques and feeding experiments.
Trichothecium roseumReported to produce trichodiene, the precursor to this compound.
Fusarium graminearumCultures often produce non-trichothecene sesquiterpenes, including this compound, which are likely derived from trichodiene.

In Fusarium sporotrichioides, this compound is commonly found in culture filtrates alongside various trichothecenes, such as T-2 toxin, neosolaniol, and diacetoxyscirpenol. This co-occurrence highlights its connection to the broader trichothecene biosynthetic network in this species.

This compound was first isolated and characterized as a novel dead-end metabolite from Fusarium culmorum. Its structure, identified as 3α,13-dihydroxy-apotrichothec-9-ene, was elucidated using spectroscopic techniques and precursor feeding experiments. The observation that this compound and sambucinol, another non-trichothecene sesquiterpene, are produced by Fusarium cultures and are likely derived from trichodiene, further emphasizes their shared biosynthetic origin with trichothecenes, despite lacking the characteristic epoxide moiety.

Advanced Analytical and Methodological Approaches for Apotrichodiol Research

Isolation and Purification Methodologies for Apotrichodiol and Related Metabolites

The initial and most critical phase in the study of this compound involves its extraction from a source matrix, followed by purification to isolate it from other co-occurring compounds. This process is fundamental for obtaining a pure standard required for subsequent structural analysis and toxicological assessment.

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone of purification for mycotoxins like this compound. ekb.eg These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. ekb.eg The choice of technique depends on the required purity, scale of separation, and the physicochemical properties of the target analyte.

High-Performance Liquid Chromatography (HPLC): A widely used technique for mycotoxin analysis, HPLC offers robust separation capabilities. nih.gov For trichothecenes, reversed-phase columns (e.g., C18) are commonly employed with mobile phases typically consisting of water-acetonitrile or water-methanol gradients. nih.govnih.gov Detection is often achieved using ultraviolet (UV) detectors, although the lack of a strong chromophore in many trichothecenes can limit sensitivity. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement over HPLC, utilizing columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity. mdpi.com This technique is particularly advantageous when separating complex mixtures of mycotoxin analogs. nih.govtandfonline.com UPLC systems are frequently coupled with mass spectrometry detectors for enhanced selectivity and confirmation. nih.govtandfonline.com

Gas Chromatography (GC): GC is a powerful tool for separating volatile and thermally stable compounds. tandfonline.com Trichothecenes, including this compound, are generally not volatile and require a derivatization step to increase their volatility and thermal stability before GC analysis. nih.gov This typically involves converting the hydroxyl groups into trimethylsilyl (B98337) (TMS) or trifluoroacetyl (TFA) ethers. nih.gov GC is almost always coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is an advanced form of thin-layer chromatography that provides improved resolution and quantification. It serves as a cost-effective screening method for the presence of mycotoxins in a large number of samples. ekb.egtandfonline.com While less common than HPLC or GC for high-purity isolation, it is a valuable tool for initial sample screening and method development.

Table 1: Comparison of Advanced Chromatographic Techniques for Trichothecene (B1219388) Analysis
TechniquePrincipleTypical Stationary PhaseTypical Mobile PhaseKey AdvantagesCommon Applications
HPLCLiquid-solid partitioningReversed-phase (C18, C8)Acetonitrile/Water, Methanol/Water gradientsRobust, versatile, widely availableRoutine quantification and purification. nih.gov
UPLCLiquid-solid partitioning with sub-2µm particlesReversed-phase (C18, C8)Acetonitrile/Water, Methanol/Water gradientsHigh resolution, speed, and sensitivity. mdpi.comComplex mixture separation, high-throughput analysis. tandfonline.com
GCGas-solid/liquid partitioningPolysiloxane-based (e.g., DB-5ms)Inert carrier gas (e.g., Helium, Nitrogen)Excellent separation for volatile compounds.Analysis of derivatized trichothecenes. nih.gov
HPTLCLiquid-solid partitioning on a planar surfaceSilica gel, C18-modified silicaSolvent mixtures (e.g., Toluene/Ethyl acetate (B1210297)/Formic acid)Cost-effective, high sample throughput for screening.Rapid screening of multiple samples. ekb.eg

Sophisticated Extraction Techniques

The efficient extraction of this compound from its matrix is a prerequisite for any analytical procedure. The goal is to maximize the recovery of the target analyte while minimizing the co-extraction of interfering substances. mdpi.com

Organic Solvent Extraction: This is a conventional and widely used method for isolating mycotoxins from solid matrices. francescoriccilab.com The choice of solvent is critical and is dictated by the polarity of the target compound. francescoriccilab.com For trichothecenes, polar organic solvents, often mixed with water, are effective. Acetonitrile-water mixtures (e.g., 84:16 v/v) are frequently reported due to their high extraction efficiency for a broad range of trichothecenes. nih.govgoogle.com Methanol-water is another common choice. nih.gov

Solid-Phase Extraction (SPE): SPE is a cleanup technique used to purify the crude extract obtained from solvent extraction. mdpi.comnih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). mdpi.com The analyte is retained on the adsorbent while impurities are washed away. The purified analyte is then eluted with a different solvent. mdpi.com Various sorbents like C18, Florisil, and cation-exchange materials have been used for trichothecene cleanup. nih.govchromatographyonline.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. mdpi.com This method is effective for purifying analytes from aqueous samples or for partitioning compounds within a crude extract. mdpi.comdtic.mil

Table 2: Overview of Extraction and Cleanup Techniques for this compound
TechniqueDescriptionCommon Solvents/SorbentsPurposeReference
Organic Solvent ExtractionExtraction from a solid matrix using a liquid organic solvent.Acetonitrile/Water, Methanol/WaterInitial isolation of mycotoxins from the source material. francescoriccilab.comnih.gov
Solid-Phase Extraction (SPE)Cleanup method where compounds in a liquid are separated by passing them through a solid adsorbent.C18, Florisil, multifunctional columnsRemoval of interfering matrix components to improve analytical accuracy. nih.govmdpi.com
Liquid-Liquid Extraction (LLE)Separation based on differential solubility in two immiscible liquid phases.Water/Ethyl Acetate, Water/DichloromethanePurification and concentration of the target analyte. mdpi.comdtic.mil

Contemporary Structural Elucidation Techniques for this compound and Its Analogs

Once this compound has been isolated and purified, its definitive chemical structure must be confirmed. Modern spectroscopy provides an array of powerful tools to map the molecular architecture of natural products with high precision. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. jchps.comslideshare.net

1D and 2D NMR: One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each nucleus. slideshare.net Two-dimensional (2D) NMR experiments reveal correlations between nuclei, which are crucial for assembling the molecular structure. pitt.edu Key 2D experiments include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. news-medical.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. news-medical.netnanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting different parts of the molecule. ethz.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing critical information about the molecule's stereochemistry and conformation. news-medical.net

High-Field NMR and Cryotechnology: The use of high-field magnets (e.g., 600 MHz and above) significantly improves the resolution and sensitivity of NMR spectra, which is vital for resolving overlapping signals in complex molecules like this compound. researchgate.net Cryogenically cooled probes (cryoprobes) further boost sensitivity, allowing for the analysis of very small sample quantities. pitt.edu

Table 3: Key NMR Experiments for Structural Elucidation of this compound
ExperimentTypeInformation Provided
¹H NMR1DProvides information on the chemical environment, number, and integration of different types of protons. slideshare.net
¹³C NMR1DShows the number and chemical environment of unique carbon atoms in the molecule. pitt.edu
COSY2D HomonuclearIdentifies ¹H-¹H spin-spin coupling networks, establishing proton connectivity. news-medical.net
HSQC/HETCOR2D HeteronuclearCorrelates each proton to its directly attached carbon atom. nanalysis.com
HMBC2D HeteronuclearShows long-range (2-3 bond) correlations between protons and carbons, key for assembling the carbon skeleton. ethz.ch
NOESY/ROESY2D HomonuclearIdentifies protons that are spatially close, used to determine relative stereochemistry and conformation. ethz.ch

Advanced Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool in chemical analysis that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition. longdom.orgcreative-proteomics.com

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can measure m/z values with extremely high accuracy (typically to within 5 ppm). bohrium.comnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula, a critical first step in structure elucidation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of LC or UPLC with the detection capabilities of mass spectrometry. nih.govnih.gov Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the precursor ion), fragmenting it, and analyzing the resulting product ions. nih.gov The fragmentation pattern is often unique to a specific molecule and can be used to confirm its identity and elucidate structural features. creative-proteomics.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned earlier, GC-MS is a standard method for analyzing derivatized trichothecenes. nih.gov The mass spectrometer provides highly specific detection and generates fragmentation patterns that can be compared to spectral libraries for confident identification. nih.gov

Vibrational and Electronic Spectroscopy

While NMR and MS are the primary tools for complete structure determination, other spectroscopic methods provide complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. nih.gov The resulting spectrum reveals the presence of specific functional groups. For this compound, FTIR would be used to identify key features such as hydroxyl (-OH) stretching, C-H stretching, and C-O stretching vibrations characteristic of the trichothecene skeleton. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. nih.gov This absorption corresponds to the promotion of electrons to higher energy orbitals. The technique is most useful for compounds containing chromophores (e.g., conjugated double bonds, aromatic rings). researchgate.net Many simple trichothecenes like this compound lack strong chromophores and thus exhibit weak or non-specific UV absorbance, typically only showing end absorption in the far UV region. oeno-one.eu

X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Structure

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is recorded and analyzed to generate an electron density map, from which the positions of individual atoms can be resolved. For chiral, enantiomerically pure compounds, anomalous dispersion techniques can be employed to determine the absolute configuration. nih.gov

Numerous trichothecenes have had their structures elucidated using XRD. For instance, the crystal structure of Isororidin A, a macrocyclic trichothecene, was determined at a resolution of 0.81 Å, confirming its stereochemistry as the C-13' epimer of Roridin A. nih.gov Similarly, the absolute configuration of Verrucarin A was confirmed by co-crystallizing it with a derivative containing a heavy atom (p-iodobenzensulfonate) to aid in the phasing of the diffraction pattern. mdpi.com This analysis revealed a half-chair conformation for the A-ring and a chair conformation for the B-ring of the trichothecene core. mdpi.com

Challenges in applying XRD include the difficulty of growing crystals of sufficient quality, which has been an obstacle for some simple trichothecenes like deoxynivalenol (B1670258) (DON). mdpi.com However, derivatives such as 3-O-acetyldeoxynivalenol (3-ADON) have been successfully crystallized and analyzed. mdpi.com The data obtained from these studies are invaluable, providing precise bond lengths, angles, and conformational details that are essential for understanding structure-activity relationships.

Crystallographic Data for a Representative Trichothecene (Isororidin A) nih.gov
ParameterValue
Chemical FormulaC₂₉H₄₀O₉
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.2319 (4)
b (Å)15.2801 (7)
c (Å)19.6644 (9)
Volume (ų)2775.1 (2)
Resolution (Å)0.81

Computational Structure Elucidation Methods (e.g., Computer-Assisted 3D Structure Elucidation (CASE-3D), Density Functional Theory (DFT) Calculations)

Complementing experimental techniques like XRD and NMR, computational methods are increasingly vital for the structural elucidation of complex natural products such as trichothecenes. pomona.edursc.org These approaches can predict and refine 3D structures, calculate energetic stabilities of different conformations, and help interpret complex spectral data.

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules. In the context of trichothecenes, DFT is employed to determine the lowest energy conformations of the molecule. pomona.edu For flexible molecules like Roridin A, which may exist as a mixture of conformers in solution, DFT calculations can identify the most stable structures. pomona.eduacs.org The calculated structures can then be compared with experimental data, such as NMR-derived nuclear Overhauser effects (NOEs) and coupling constants, to validate the proposed conformation. pomona.edunih.gov For example, the global minimum conformer of Verrucarin A calculated via DFT was shown to match well with its crystal structure. pomona.edu

Computer-Assisted Structure Elucidation (CASE): CASE systems are sophisticated software programs that use spectroscopic data, primarily 2D NMR, to automatically deduce the chemical structure of an unknown compound. acdlabs.comnih.gov For complex sesquiterpenoids, a class that includes trichothecenes, CASE can be an invaluable tool. biochempress.comresearchgate.net These programs analyze correlation data from experiments like HSQC, HMBC, and COSY to build molecular fragments and assemble them into candidate structures consistent with the molecular formula. acdlabs.com

Recently developed CASE-3D protocols extend this capability to stereochemistry. nih.gov They utilize experimental data such as long-range J-coupling constants (²JCH and ³JCH) and compare them with values calculated for all possible diastereoisomers. The isomer whose calculated couplings best match the experimental data is identified as the correct one. nih.gov While specific applications of CASE-3D to this compound are not documented, its successful use for other complex molecules like strychnine (B123637) demonstrates its potential for unambiguously determining the relative and absolute configuration of trichothecenes. nih.gov

Quantitative Analysis and Metabolomics Approaches for Pathway Intermediates

Understanding the biosynthesis of this compound requires the ability to accurately measure the concentration of various intermediates in the trichothecene pathway. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of these mycotoxins due to its high sensitivity, selectivity, and accuracy. nih.gov

LC-MS/MS methods are developed to simultaneously detect and quantify multiple trichothecenes in complex matrices like fungal cultures or contaminated cereals. nih.gov The methodology involves optimizing extraction procedures, chromatographic separation, and mass spectrometric detection parameters. Analytes are typically ionized using electrospray ionization (ESI) and detected in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each compound. nih.govnih.gov Method validation is critical and includes the determination of linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy (recovery), and precision. nih.gov

Example Validation Parameters for LC-MS/MS Quantification of Trichothecenes nih.gov
CompoundLOD (ng/mL)LOQ (ng/mL)Recovery (%)Precision (RSD %)
Nivalenol (NIV)0.10.588.5&lt;15
Deoxynivalenol (DON)0.10.589.6&lt;15
Fusarenon-X (FUS-X)0.10.587.4&lt;15
HT-2 Toxin0.10.592.8&lt;15
T-2 Toxin0.10.592.8&lt;15
Diacetoxyscirpenol (DAS)0.10.586.7&lt;15

Beyond targeted quantification, metabolomics approaches offer a broader, systems-level view of the metabolic state of the producing organism. nih.gov By analyzing the entire profile of small molecules, researchers can identify not only known pathway intermediates but also novel or unexpected metabolites. mdpi.com Integrated metabolomics and lipidomics studies on Fusarium species have revealed widespread metabolic disorders caused by mycotoxin production, providing insights into the broader physiological context of trichothecene biosynthesis. nih.gov These untargeted approaches are powerful for hypothesis generation and for understanding the complex regulatory networks that control secondary metabolism. frontiersin.org

Isotopic Labeling and Tracing Techniques in Biosynthetic Pathway Investigations

Isotopic labeling is a powerful and fundamental technique used to trace the flow of atoms through a metabolic pathway, providing definitive evidence for biosynthetic precursors and reaction mechanisms. nih.govresearchgate.net In the study of trichothecene biosynthesis, stable isotopes (e.g., ¹³C, ²H, ¹⁵N) or radioisotopes (e.g., ¹⁴C) are incorporated into precursor molecules, which are then fed to the fungal cultures. nih.gov

The process involves synthesizing a labeled precursor, such as [¹³C₂]-acetate, and introducing it into the growth medium of a trichothecene-producing fungus like Fusarium sporotrichioides. mdpi.com As the fungus grows, it incorporates the labeled precursor into its metabolic pathways. The trichothecenes and their intermediates are then extracted, purified, and analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

MS analysis can determine the degree of isotope incorporation, while ¹³C-NMR spectroscopy can reveal the exact position of the ¹³C labels within the molecule's carbon skeleton. By analyzing the labeling pattern in the final product, researchers can deduce how the precursor molecule was assembled and modified to form the complex trichothecene structure. For example, feeding experiments with ¹³C-labeled acetate have been instrumental in confirming the biosynthetic origins of the trichothecene carbon skeleton from farnesyl pyrophosphate. nih.govmdpi.com

Stable Isotope Dilution Assays (SIDA) represent another application of this technology, primarily for accurate quantification. tandfonline.com In SIDA, a known amount of a stable isotope-labeled version of the target analyte (e.g., ¹³C-labeled this compound) is added to a sample as an internal standard. Because the labeled standard is chemically identical to the native analyte, it co-behaves throughout the extraction, cleanup, and analysis process, correcting for any sample loss or matrix effects and leading to highly accurate quantification by LC-MS/MS. tandfonline.com

Mechanistic Insights and Structure Pathway Relationship Studies of Apotrichodiol

Detailed Enzymatic Reaction Mechanisms in Apotrichodiol Formation (e.g., Regio- and Stereospecificity of Oxygenation and Cyclization Steps)

Following the formation of trichodiene (B1200196), a series of oxygenation and cyclization steps occur. The Tri4 gene encodes a cytochrome P450 monooxygenase (specifically classified as CYP58) that catalyzes the first oxygenation step in the trichothecene (B1219388) pathway and is also involved in this compound biosynthesis. Disruption of the Tri4 gene results in the accumulation of the unoxygenated intermediate, trichodiene, and the loss of production of both trichothecenes and this compound.

In the main trichothecene pathway, subsequent oxygenations lead to intermediates such as isotrichodiol and isotrichotriol, which feature the crucial 12,13-epoxide. However, this compound's defining characteristic is the absence of this epoxide. This structural difference implies a divergence in the enzymatic processing or subsequent cyclization steps during its formation. While Tri4 initiates oxygenation, the precise regio- and stereospecificity that leads specifically to this compound's structure, bypassing the 12,13-epoxide formation, is not explicitly detailed in the available literature. It is inferred that the enzymatic machinery involved in this compound synthesis either directs oxygenation to alternative positions or facilitates a different cyclization pathway that does not result in the epoxide.

Structure-Activity Relationship Studies (SAR) in the Context of Biosynthetic Pathway Progression and Enzyme Substrate Specificity

Structure-Activity Relationship (SAR) studies for trichothecenes predominantly focus on the core 12,13-epoxytrichothec-9-ene (B1214510) ring system, as the 12,13-epoxide is critical for their biological activity and toxicity, particularly their potent inhibition of eukaryotic protein synthesis.

In the context of biosynthetic pathway progression, the structural features of intermediates dictate their ability to be processed by subsequent enzymes. Enzymes exhibit substrate specificity, meaning they are designed to bind and act upon particular molecules based on their shape and chemical properties. The formation of this compound, which lacks the 12,13-epoxide, highlights a specific enzymatic interaction or a series of reactions that lead to this distinct structure. While detailed SAR studies specifically on how this compound's structure influences enzyme substrate specificity within its own divergent biosynthetic progression are not extensively documented in the provided information, its structural deviation from the main trichothecene pathway intermediates is paramount to its classification as a "dead-end" metabolite. Its inability to acquire the 12,13-epoxide prevents it from serving as a substrate for the downstream enzymes that would convert it into the canonical toxic trichothecenes.

The presence of the 12,13-epoxide moiety is a hallmark of the trichothecene mycotoxin family, and it is directly linked to their toxicity. This compound, uniquely, lacks this epoxide. This absence is the primary factor influencing this compound's role as a biosynthetic intermediate. Without the 12,13-epoxide, this compound cannot undergo the subsequent enzymatic transformations and cyclizations that are essential for the formation of the diverse and biologically active trichothecene scaffolds. Consequently, this compound is considered a "dead-end" or "shunt" metabolite, meaning it is diverted from the main pathway leading to the toxic trichothecenes.

This compound represents a significant branch point in the trichothecene biosynthetic pathway. The process begins with trichodiene, which can then be channeled into different metabolic routes. In the primary pathway leading to the toxic trichothecenes, oxygenation and cyclization steps result in the formation of the 12,13-epoxytrichothecene core, exemplified by intermediates like isotrichodiol and isotrichotriol.

In contrast, this compound's formation signifies a divergence. It is likely derived from trichodiene through alternative enzymatic reactions or possibly even non-enzymatic side reactions that preclude the formation of the 12,13-epoxide. This structural difference means this compound cannot proceed further down the main pathway to yield the characteristic trichothecene mycotoxins. Its production as a "shunt" metabolite indicates that while it shares an early precursor with the trichothecenes, its unique structural features prevent its integration into the subsequent steps of the toxic compound biosynthesis.

Future Directions and Emerging Research Avenues for Apotrichodiol Research

Discovery and Characterization of Uncharted Biosynthetic Steps and Novel Intermediates

The biosynthesis of trichothecenes like Apotrichodiol begins with the cyclization of farnesyl pyrophosphate (FPP) to form trichodiene (B1200196), which then undergoes a series of oxygenations, isomerizations, and cyclizations. mdpi.com While the major steps have been elucidated, several enzymatic conversions remain uncharacterized. researchgate.net A critical area of future research involves identifying the specific enzymes and biochemical mechanisms responsible for these "uncharted" steps. For instance, the spontaneous cyclization of certain intermediates is thought to occur under acidic conditions, but the potential for enzymatic catalysis under physiological conditions has not been ruled out. researchgate.net

Detailed structural analysis and feeding experiments with labeled precursors can help identify and confirm the structures of novel, transient intermediates in the pathway. nih.gov Characterizing these fleeting molecules is essential for a complete understanding of the biosynthetic cascade. Uncovering these unknown steps and intermediates will not only fill fundamental gaps in our knowledge but may also reveal new enzymatic targets for controlling the production of toxic trichothecenes in agriculture.

Identification of Previously Undiscovered Biosynthetic Genes and Regulatory Elements in Fungal Strains

The genes responsible for trichothecene (B1219388) biosynthesis (TRI genes) are often found organized in a gene cluster. asm.orgresearchgate.net In fungi such as Fusarium sporotrichioides and Fusarium graminearum, this cluster contains genes encoding biosynthetic enzymes, transporters, and regulatory proteins. asm.orgnih.gov However, evidence suggests that not all relevant genes reside within this core cluster. For example, the Tri101 gene, which encodes an acetyltransferase, is located outside the main cluster in some species. asm.org

Future genomic and functional analyses are expected to identify additional biosynthetic genes located elsewhere in the fungal genome. nih.govnih.gov Beyond the biosynthetic genes themselves, a complex network of regulatory elements governs the expression of the TRI cluster. nih.gov While cluster-specific transcription factors like TRI6 and TRI10 have been identified, other, more global regulatory systems responding to environmental cues like pH, nutrient availability, and temperature also play a crucial role. asm.orgfrontiersin.org Identifying these undiscovered genes and regulatory elements is critical for understanding how and why fungi produce this compound and for developing strategies to control its synthesis. nih.gov

Table 1: Known Regulatory Genes in Trichothecene Biosynthesis

GeneEncoded Protein/FunctionLocationOrganism ExampleCitation(s)
Tri6 Cys2His2 zinc finger transcription factorWithin TRI clusterFusarium sporotrichioides asm.orgfrontiersin.org
Tri10 Regulatory protein, required for transcription of other Tri genesWithin TRI clusterFusarium sporotrichioides asm.orgfrontiersin.org
Tri101 3-O-acetyltransferase, involved in self-protectionOutside TRI clusterFusarium sporotrichioides asm.org

Application of Advanced Omics Technologies (e.g., Genomics, Transcriptomics, Proteomics) to Fungal Systems Producing this compound

The integration of "omics" technologies provides a powerful, system-wide view of the biological processes underlying this compound production. frontiersin.orgnih.gov These high-throughput methods allow researchers to move beyond single-gene analyses and explore the complex interplay between genes, proteins, and metabolites. nih.govethz.ch

Genomics: Comparative genomics, which involves comparing the genomes of different fungal species or strains, is a powerful tool for identifying novel biosynthetic gene clusters. nih.govnih.gov By searching for clusters containing key enzyme genes, such as a polyketide synthase (PKS) or terpene synthase, researchers can pinpoint candidate pathways for secondary metabolite production in a wide range of fungi. nih.govmdpi.com

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, revealing which genes are actively being expressed under specific conditions. frontiersin.org By comparing the transcriptomes of fungi under this compound-producing versus non-producing conditions, scientists can identify not only the core biosynthetic genes but also previously unknown regulatory genes that are co-expressed. nih.govresearchgate.netnih.gov

Proteomics: Proteomics focuses on identifying and quantifying the entire complement of proteins in an organism. nih.gov This approach confirms that the genes identified through transcriptomics are actually translated into functional enzymes. nih.govresearchgate.net Comparative proteomics can reveal differences in protein expression between high- and low-producing fungal strains, providing direct insight into the enzymatic machinery driving biosynthesis. nih.gov

The integration of these omics platforms provides a comprehensive understanding of the molecular mechanisms controlling this compound synthesis, from the genetic blueprint to the final functional enzymes. frontiersin.org

Table 2: Applications of Omics Technologies in this compound Research

Omics TechnologyApplicationKey Insights GainedCitation(s)
Genomics Comparing genomes of different fungal strains.Identification of novel biosynthetic gene clusters and variations in gene content. nih.govplos.org
Transcriptomics Analyzing gene expression under different growth conditions.Discovery of co-regulated genes and regulatory elements involved in biosynthesis. nih.govresearchgate.netnih.gov
Proteomics Identifying and quantifying proteins present during biosynthesis.Confirmation of enzyme production and identification of post-translational modifications. nih.govresearchgate.netnih.gov

Biotechnological Applications of this compound Biosynthesis Enzymes for Biocatalysis

The enzymes of the this compound biosynthetic pathway represent a valuable toolkit for biocatalysis and synthetic biology. nih.govmdpi.com These enzymes often exhibit high specificity and can perform complex chemical transformations under mild conditions, making them attractive alternatives to traditional chemical synthesis. nih.gov

A key enzyme in the pathway is trichodiene synthase , which catalyzes the first committed step: the cyclization of the universal precursor farnesyl diphosphate (B83284) (FPP) into the bicyclic hydrocarbon trichodiene. nih.govwikipedia.org This sesquiterpene cyclase has been shown to be structurally flexible, capable of accommodating modified substrates to produce novel sesquiterpene structures. nih.gov This versatility opens the door to "enzymatic synthesis," where trichodiene synthase and other pathway enzymes could be used as biocatalysts to generate a library of new compounds with potentially valuable properties. youtube.com By engineering these enzymes or providing them with unnatural substrates, it may be possible to create novel molecules for applications in medicine, agriculture, and industry. nih.govnih.gov

Table 3: Key Enzymes in this compound Biosynthesis and Their Biotechnological Potential

EnzymeReaction CatalyzedPotential Biocatalytic ApplicationCitation(s)
Trichodiene Synthase Cyclization of farnesyl diphosphate to trichodieneSynthesis of novel sesquiterpene scaffolds from natural and unnatural precursors. nih.govpnas.orgpnas.org
Cytochrome P450 Monooxygenases (e.g., encoded by Tri4) Oxygenation of the trichodiene coreSpecific and regioselective hydroxylation of complex molecules. asm.org
Acyltransferases (e.g., encoded by Tri3, Tri101) Addition of acetyl groups to the core structureRegioselective acylation to modify the bioactivity and physical properties of compounds. asm.orgnih.gov

Development of Advanced Computational Modeling and Predictive Biosynthesis Tools

The complexity of metabolic networks necessitates the use of computational tools to predict and engineer biosynthetic pathways. nih.gov Retrobiosynthesis is a computational approach that allows researchers to design novel pathways to a target molecule by working backward from the final product to available precursors. nih.govnih.gov

For this compound, these predictive tools can be used to:

Map all possible biosynthetic routes: Computational algorithms can explore vast biochemical databases to identify known and putative enzymatic reactions that could lead to the formation of this compound or its analogs. nih.gov

Identify candidate enzymes: Once a theoretical pathway is designed, computational tools can search genome databases to find enzymes predicted to catalyze each step.

Guide metabolic engineering: These models can help prioritize which genes to express or modify in a host organism to optimize the production of a desired compound.

By integrating multi-omics data with advanced modeling, researchers can create highly accurate predictive models of fungal metabolism. These in silico tools will accelerate the discovery of novel pathways and provide a rational framework for engineering fungi to produce valuable chemicals, including new derivatives of this compound.

Q & A

Basic: What are the standard analytical techniques for characterizing Apotrichodiol's purity and structural integrity?

Answer:
this compound’s purity and structure are typically validated using high-performance liquid chromatography (HPLC) for quantitative analysis and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For instance, reversed-phase HPLC with UV detection (e.g., at 254 nm) can quantify impurities, while 1D/2D NMR (¹H, ¹³C, COSY, HSQC) resolves stereochemical configurations . Mass spectrometry (MS) further confirms molecular weight and fragmentation patterns. Ensure protocols align with ICH guidelines for reproducibility, including column specifications (C18, 5 µm particle size) and solvent systems (acetonitrile/water gradients) .

Advanced: How can researchers resolve contradictions in reported bioactivity of this compound across independent studies?

Answer:
Contradictions often arise from variability in experimental conditions (e.g., cell lines, solvent carriers) or assay sensitivity. To address this:

  • Systematic Review : Conduct meta-analyses using PRISMA guidelines to compare studies, focusing on variables like IC₅₀ values, exposure times, and positive controls .
  • Replication Studies : Standardize protocols (e.g., MTT vs. ATP-based viability assays) and validate compound stability under assay conditions (e.g., DMSO concentration ≤0.1%) .
  • Orthogonal Assays : Confirm bioactivity via alternative methods (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3 cleavage) .

Basic: What in vitro models are recommended for preliminary assessment of this compound's therapeutic potential?

Answer:

  • Cancer Research : Use NCI-60 cell lines with standardized growth conditions (RPMI-1640, 5% CO₂) and dose ranges (1 nM–100 µM) for cytotoxicity screening .
  • Antimicrobial Studies : Employ CLSI guidelines for MIC determination in bacterial/fungal strains (e.g., S. aureus ATCC 29213, C. albicans ATCC 90028) with broth microdilution .
  • Mechanistic Profiling : Pair phenotypic assays with target-based screens (e.g., kinase inhibition panels) to identify putative molecular targets .

Advanced: What strategies optimize this compound's bioavailability in preclinical pharmacokinetic studies?

Answer:

  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility. For instance, hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10–20% w/v improves oral bioavailability in rodent models .
  • Dosing Regimens : Conduct pilot studies with IV/PO administration (e.g., 5 mg/kg IV vs. 50 mg/kg PO) to calculate absolute bioavailability (AUC₀–ₜ ratios) .
  • Tissue Distribution : Employ LC-MS/MS to quantify this compound in plasma and organs, adjusting for protein binding (e.g., equilibrium dialysis) .

Basic: How should researchers design a robust dose-response study for this compound?

Answer:

  • Range-Finding : Use logarithmic dilution series (e.g., 0.1–100 µM) across ≥8 concentrations to capture sigmoidal curves .
  • Controls : Include vehicle (e.g., DMSO) and reference compounds (e.g., doxorubicin for cytotoxicity).
  • Statistical Power : Apply nonlinear regression (four-parameter logistic model) with ≥3 biological replicates to calculate EC₅₀/IC₅₀ values (95% CI) .

Advanced: How to validate this compound's target engagement in complex biological systems?

Answer:

  • CRISPR-Cas9 Knockouts : Generate isogenic cell lines lacking putative targets (e.g., PI3K or mTOR) to confirm on-mechanism effects .
  • Chemical Proteomics : Use activity-based protein profiling (ABPP) with this compound-linked probes to identify binding partners .
  • In Silico Docking : Refine computational models (e.g., AutoDock Vina) using crystallographic data of target proteins to predict binding affinities .

Basic: What statistical methods are appropriate for analyzing this compound's experimental data?

Answer:

  • Parametric Tests : Use ANOVA with Tukey’s post-hoc correction for normally distributed data (verified via Shapiro-Wilk test) .
  • Nonparametric : Apply Kruskal-Wallis for skewed datasets (e.g., tumor volume measurements).
  • Survival Analysis : Kaplan-Meier curves with log-rank tests for in vivo efficacy studies .

Advanced: How to mitigate batch-to-batch variability in this compound synthesis?

Answer:

  • Quality Control (QC) : Implement HPLC-UV/MS for purity checks (≥98%) and Karl Fischer titration for residual solvents (<0.1%) .
  • Process Validation : Optimize reaction parameters (e.g., temperature, catalyst loading) using design-of-experiment (DoE) approaches .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.